REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([NH2:9])[C:5]([Cl:8])=[N:6][CH:7]=1.[NH:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1.C1(P(C2CCCCC2)C2(C(C)C)CC(C(C)C)=CC(C(C)C)=C2C2C=CC=CC=2)CCCCC1.CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C.C[Si]([N-][Si](C)(C)C)(C)C.[Li+]>C1COCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O>[Cl:8][C:5]1[C:4]([NH2:9])=[CH:3][C:2]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[CH:7][N:6]=1 |f:4.5,7.8.9.10.11|
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Name
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Quantity
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1.01 g
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Type
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reactant
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Smiles
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BrC=1C=C(C(=NC1)Cl)N
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Name
|
|
Quantity
|
0.85 mL
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Type
|
reactant
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Smiles
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N1CCOCC1
|
Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C1(CCCCC1)P(C1(C(=C(C=C(C1)C(C)C)C(C)C)C1=CC=CC=C1)C(C)C)C1CCCCC1
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C
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Name
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Quantity
|
10 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
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Quantity
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180.6 mg
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Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Name
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Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
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Name
|
|
Quantity
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15 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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was degassed by nitrogen
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Type
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CUSTOM
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Details
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the resulting reaction
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Type
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TEMPERATURE
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Details
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the reaction was cooled to rt
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Type
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EXTRACTION
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Details
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After extracting twice with EtOAc and twice with DCM
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Type
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DRY_WITH_MATERIAL
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Details
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the combined organic layers were dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
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After filtration and concentration
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Type
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CUSTOM
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Details
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the residue was purified on basic alumina (0-20% EtOAc in hexanes)
|
Reaction Time |
2.5 h |
Name
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|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1N)N1CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |